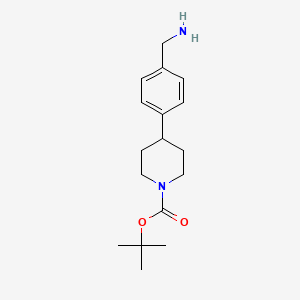

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Chemical Reactions Analysis

This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C17H26N2O2), molecular weight (290.40), and it is in powder form . It is also mentioned that it should be stored at a temperature between 2-8°C .Wirkmechanismus

Target of Action

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, the compound can modulate various cellular processes depending on the function of the target protein .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate in lab experiments is that it is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Furthermore, this compound is relatively stable, and can be stored for long periods of time without losing its activity. However, the compound is not water soluble, which can limit its utility in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate in scientific research. Firstly, this compound could be used to study the effects of various drugs on the body. Additionally, this compound could be used to investigate the effects of various compounds on the nervous system. Furthermore, this compound could be used to study the effects of various compounds on the immune system. Finally, this compound could be used to investigate the effects of various compounds on the cardiovascular system.

Synthesemethoden

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate can be synthesized through the reaction of TBAP with 1-carboxylic acid. The reaction is conducted in an aqueous solution of acetic acid, and the resulting product is purified by crystallization. The reaction requires the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been found to have utility in the fields of biochemistry, pharmacology, and drug discovery. In biochemistry, this compound has been used as a substrate for the synthesis of amides, as well as for the investigation of enzyme kinetics. In pharmacology, this compound has been used to study the effects of various drugs on the body. Furthermore, this compound has been used in drug discovery, as it has been found to have a wide range of biochemical and physiological effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical role of Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily as a linker in PROTAC development . It helps in the formation of ternary complexes, optimizing drug-like properties

Cellular Effects

The cellular effects of this compound are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by targeting specific proteins for degradation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound contributes to the molecular mechanism of PROTACs . It serves as a linker that connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex . This leads to ubiquitination and subsequent degradation of the target protein .

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOUIWPYPKURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)

![3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2910347.png)

![1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2910354.png)